{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile
Brand Name: Vulcanchem
CAS No.: 587868-19-7
VCID: VC20266358
InChI: InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2
SMILES:
Molecular Formula: C9H5ClN2OS
Molecular Weight: 224.67 g/mol

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile

CAS No.: 587868-19-7

Cat. No.: VC20266358

Molecular Formula: C9H5ClN2OS

Molecular Weight: 224.67 g/mol

* For research use only. Not for human or veterinary use.

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile - 587868-19-7

Specification

CAS No. 587868-19-7
Molecular Formula C9H5ClN2OS
Molecular Weight 224.67 g/mol
IUPAC Name 2-[(3-chlorothiophen-2-yl)methoxymethylidene]propanedinitrile
Standard InChI InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2
Standard InChI Key XYFGSXQQIIZKBD-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Cl)COC=C(C#N)C#N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-{[(3-chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile. Its molecular formula is C₉H₅ClN₂O₂S, with a molecular weight of 264.67 g/mol. The structure consists of a propanedinitrile backbone (C≡N–C–C≡N) linked to a (3-chlorothiophen-2-yl)methoxy group via a methylidene (–CH=) bridge.

Structural Features

  • Propanedinitrile core: The two cyano groups create a conjugated system that stabilizes the methylidene moiety, enhancing electrophilic reactivity .

  • Thiophene ring: The 3-chlorothiophene substituent introduces aromaticity and potential for π-stacking interactions, which are critical in biological targeting .

  • Methoxy linker: The methoxy group (–OCH₂–) bridges the thiophene and methylidene groups, influencing solubility and steric effects.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile is documented, analogous methods for methylene propanedinitriles suggest two plausible pathways:

Knoevenagel Condensation

This method involves the condensation of malononitrile with an aldehyde precursor. For this compound, the aldehyde [(3-chlorothiophen-2-yl)methoxy]acetaldehyde would react with malononitrile under basic conditions (e.g., piperidine or ammonium acetate):

Malononitrile+[(3-Chlorothiophen-2-yl)methoxy]acetaldehydebaseTarget Compound+H₂O\text{Malononitrile} + \text{[(3-Chlorothiophen-2-yl)methoxy]acetaldehyde} \xrightarrow{\text{base}} \text{Target Compound} + \text{H₂O}

This route is widely used for similar dinitriles, yielding products in 60–85% efficiency .

Challenges in Synthesis

  • Stability of intermediates: The (3-chlorothiophen-2-yl)methoxy group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

  • Stereoselectivity: The methylidene group typically adopts a Z-configuration, as confirmed by NMR in related compounds .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorptions at ~2,200 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (C=C stretch).

  • ¹H NMR: Key signals include a singlet for the methylidene proton (~δ 8.2 ppm) and aromatic protons from the thiophene ring (δ 6.8–7.5 ppm) .

  • ¹³C NMR: Peaks for the nitrile carbons (~δ 115–120 ppm) and the thiophene carbons (δ 125–140 ppm) .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic thiophene and dinitrile groups.

  • Stability: Susceptible to hydrolysis under strong acidic or basic conditions, degrading into carboxylic acid derivatives.

Biological Activity and Applications

Kinase Inhibition

The 3-chlorothiophene moiety is a common pharmacophore in tyrosine kinase inhibitors . For example, 3-(aminomethylidene)oxindoles show significant kinase-inhibiting activity, suggesting that the thiophene-dinitrile hybrid could target similar pathways .

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological screening: Evaluate cytotoxicity against cancer cell lines and kinase inhibition assays.

  • Computational modeling: Predict binding modes with kinases or tubulin using molecular docking.

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